Thiourea, N-(3-chloro-4-(2-(4-(((4-chlorophenyl)methylene)amino)phenyl)-4-oxo-3(4H)-quinazolinyl)phenyl)-N'-phenyl-
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Overview
Description
Thiourea, N-(3-chloro-4-(2-(4-(((4-chlorophenyl)methylene)amino)phenyl)-4-oxo-3(4H)-quinazolinyl)phenyl)-N’-phenyl- is a complex organosulfur compound. Thiourea derivatives are known for their diverse biological and chemical properties, making them significant in various fields such as medicinal chemistry, organic synthesis, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiourea derivatives typically involves the reaction of isothiocyanates with amines.
Industrial Production Methods
Industrial production of thiourea derivatives often employs similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of these reactions .
Chemical Reactions Analysis
Types of Reactions
Thiourea derivatives undergo various chemical reactions, including:
Oxidation: Thiourea can be oxidized to form thiourea dioxide.
Reduction: Reduction reactions can convert thiourea derivatives into corresponding amines.
Substitution: Nucleophilic substitution reactions are common, where the thiourea group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiourea can yield thiourea dioxide, while nucleophilic substitution can produce a wide range of substituted thiourea derivatives .
Scientific Research Applications
Thiourea derivatives have a wide range of applications in scientific research:
Chemistry: Used as intermediates in organic synthesis and as ligands in coordination chemistry.
Biology: Exhibits antibacterial, antioxidant, anticancer, anti-inflammatory, and antimalarial properties.
Medicine: Potential therapeutic agents for various diseases, including cancer and Alzheimer’s.
Industry: Utilized in the production of dyes, photographic chemicals, and as corrosion inhibitors.
Mechanism of Action
The mechanism of action of thiourea derivatives involves their interaction with specific molecular targets and pathways. For instance, in anticancer applications, they may inhibit enzymes involved in cell proliferation or induce apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Similar Compounds
Urea: Similar structure but with an oxygen atom instead of sulfur.
Isothiourea: Tautomeric form of thiourea.
Acyl Thioureas: Substituted thioureas with acyl groups.
Uniqueness
Thiourea derivatives are unique due to their versatile reactivity and wide range of applications. Their ability to form stable complexes with metals and their diverse biological activities set them apart from other similar compounds .
Properties
CAS No. |
83408-67-7 |
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Molecular Formula |
C34H23Cl2N5OS |
Molecular Weight |
620.5 g/mol |
IUPAC Name |
1-[3-chloro-4-[2-[4-[(4-chlorophenyl)methylideneamino]phenyl]-4-oxoquinazolin-3-yl]phenyl]-3-phenylthiourea |
InChI |
InChI=1S/C34H23Cl2N5OS/c35-24-14-10-22(11-15-24)21-37-25-16-12-23(13-17-25)32-40-30-9-5-4-8-28(30)33(42)41(32)31-19-18-27(20-29(31)36)39-34(43)38-26-6-2-1-3-7-26/h1-21H,(H2,38,39,43) |
InChI Key |
OBKGLTLAUOMVKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NC2=CC(=C(C=C2)N3C(=NC4=CC=CC=C4C3=O)C5=CC=C(C=C5)N=CC6=CC=C(C=C6)Cl)Cl |
Origin of Product |
United States |
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